molecular formula C18H23BN2O3 B13990625 3-Phenyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propan-1-one CAS No. 1206163-58-7

3-Phenyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propan-1-one

Cat. No.: B13990625
CAS No.: 1206163-58-7
M. Wt: 326.2 g/mol
InChI Key: LUWOCCBPDZUTSE-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at the 1-position with a propan-1-one group bearing a phenyl moiety and at the 4-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, critical in medicinal chemistry and materials science .

Properties

CAS No.

1206163-58-7

Molecular Formula

C18H23BN2O3

Molecular Weight

326.2 g/mol

IUPAC Name

3-phenyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propan-1-one

InChI

InChI=1S/C18H23BN2O3/c1-17(2)18(3,4)24-19(23-17)15-12-20-21(13-15)16(22)11-10-14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3

InChI Key

LUWOCCBPDZUTSE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)CCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Formation of the pyrazole ring substituted at the 4-position with a boronate ester group (4,4,5,5-tetramethyl-dioxaborolane).
  • Coupling of this pyrazolyl intermediate with a propan-1-one moiety bearing a phenyl substituent at the 3-position.

The boronate ester group is crucial for further Suzuki-Miyaura cross-coupling reactions, making this compound a versatile intermediate.

Preparation of the Key Intermediate: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

The boronate ester-substituted pyrazole is prepared via borylation of the corresponding halogenated pyrazole or through direct lithiation-borylation sequences. Typical conditions include:

  • Use of bis(pinacolato)diboron (B2Pin2) as the boron source.
  • Catalysis by palladium complexes such as Pd(dppf)Cl2.
  • Base such as potassium acetate in solvents like dimethyl sulfoxide (DMSO).
  • Reaction temperatures around 80–100 °C.

This step installs the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 4-position of the pyrazole ring.

Coupling to Form 3-Phenyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propan-1-one

The coupling of the boronate ester-substituted pyrazole with a 3-phenylpropan-1-one moiety is achieved by:

  • N-alkylation of the pyrazole nitrogen with a 3-bromo-1-phenylpropan-1-one or equivalent electrophile.
  • Use of bases such as potassium carbonate or sodium hydride.
  • Solvents like dimethylformamide (DMF) or acetonitrile.
  • Reaction temperatures ranging from room temperature to 80 °C.

This step results in the formation of the target compound with the pyrazolyl nitrogen linked to the propanone chain bearing the phenyl group.

Representative Experimental Procedure (Adapted and Integrated from Diverse Sources)

Step Reagents and Conditions Yield Notes
1. Preparation of tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate (Intermediate) Reaction of tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate with bis(pinacolato)diboron, Pd catalyst, KOAc in DMSO at 80 °C under inert atmosphere for 12 h ~72% Inert atmosphere critical to prevent boronate hydrolysis
2. Deprotection and conversion to 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine Treatment with trimethylsilyl trifluoromethanesulfonate (TMSOTf) in dichloromethane at 0–20 °C for 3 h, followed by quenching with saturated sodium bicarbonate, extraction, and purification by silica gel chromatography 72% isolated yield Use of 6-dimethylpyridine as base improves reaction control
3. N-Alkylation with 3-bromo-1-phenylpropan-1-one Reaction of boronate ester pyrazole with 3-bromo-1-phenylpropan-1-one in presence of K2CO3 in DMF at 60–80 °C for 6–12 h Variable, typically 60–75% Careful control of temperature avoids deborylation

Notes on Reaction Conditions and Purification

  • Inert atmosphere (nitrogen or argon) is essential during borylation and coupling steps to prevent oxidation and hydrolysis of the boronate ester.
  • Temperature control is critical; low temperatures (0–20 °C) are used during sensitive steps such as TMSOTf-mediated transformations.
  • Purification is commonly done by silica gel column chromatography using dichloromethane/methanol mixtures (10:1) to isolate the boronate ester-containing intermediates as off-white solids.
  • Analytical confirmation includes LC-MS (ES+) with expected m/z values consistent with the molecular ion [M+H]+ around 326.2 g/mol, and NMR spectroscopy to confirm structural integrity.

Summary Table of Key Parameters

Parameter Details
Molecular Formula C18H23BN2O3
Molecular Weight 326.2 g/mol
Boronate Ester Group 4,4,5,5-Tetramethyl-dioxaborolan-2-yl
Key Reagents Bis(pinacolato)diboron, Pd catalyst, TMSOTf, K2CO3
Solvents DMSO, dichloromethane, DMF
Temperature Range 0 °C to 100 °C
Atmosphere Nitrogen or argon inert atmosphere
Typical Yields 60–75% per step
Purification Silica gel chromatography (DCM/MeOH 10:1)

Research Findings and Source Diversity

  • The preparation methods are corroborated by patent literature from Arvinas, Inc. and Yale University, detailing boronate ester intermediates and their transformations under inert conditions with high yields.
  • PubChem and chemical databases provide molecular descriptors and confirm the chemical identity and stability of the compound.
  • Peer-reviewed articles on related pyrazolyl boronate esters emphasize the importance of mild reaction conditions to preserve the boronate functionality.
  • Patents on boron-containing PDE4 inhibitors highlight the synthetic utility of such boronate ester pyrazoles in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propan-1-one can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The pyrazolyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Alcohols.

    Substitution: Substituted pyrazoles.

Scientific Research Applications

3-Phenyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propan-1-one involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The phenyl and pyrazolyl groups contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Pyrazole Core

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Weight Key Substituents Key Functional Groups Applications/Reactivity Notes
Target: 3-Phenyl-1-[4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-pyrazol-1-yl]-propan-1-one ~329.2* Phenyl (propan-1-one), boronate (C4) Boronate ester, ketone Cross-coupling, drug intermediates
4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile 247.1 Propanenitrile (C1), boronate (C4) Boronate ester, nitrile Suzuki couplings, agrochemicals
1-[3-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)phenyl]pyrazole 296.2 Boronate-linked phenyl (C3), pyrazole Boronate ester, aromatic Biaryl synthesis, polymer additives
4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-1H-indazole 242.1 Indazole core, boronate (C4) Boronate ester, fused aromatic Kinase inhibitors, fluorescent probes
4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-1-(trifluoromethylphenyl-ethyl)-pyrazole 366.19 Trifluoromethylphenyl-ethyl (C1) Boronate ester, CF3 Anticancer agents, PET tracers

*Calculated based on analogous structures.

Electronic and Steric Effects

  • This aligns with the principle that EWGs enhance boron’s reactivity in Suzuki reactions . In contrast, the trifluoromethyl group in introduces strong electron-withdrawing and lipophilic effects, favoring blood-brain barrier penetration in drug design .
  • Steric Effects:

    • The phenyl group on the propan-1-one moiety introduces moderate steric hindrance, which may reduce undesired side reactions in coupling compared to bulkier substituents like isopropyl (e.g., ).
    • Indazole derivatives (e.g., ) exhibit planar fused-ring systems, improving π-stacking in materials but limiting flexibility in biological target binding.

Computational and Structural Insights

  • Crystallography:
    • SHELX refinements of analogous compounds (e.g., ) confirm planar pyrazole geometries, critical for predicting reactivity and packing in solid-state applications.

Biological Activity

3-Phenyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propan-1-one is a compound featuring a complex structure that combines a pyrazole moiety with a boron-containing dioxaborolane. This unique combination suggests potential biological activities that merit exploration. This article reviews current literature on the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

The compound has the following molecular characteristics:

  • Molecular Formula : C19H23B O3
  • Molecular Weight : 310.20 g/mol
  • CAS Number : 912569-68-7

Biological Activity Overview

Research indicates that compounds containing pyrazole and dioxaborolane structures exhibit various biological activities. The following sections summarize the findings related to the specific compound of interest.

Anticancer Activity

Studies have shown that pyrazole derivatives can possess significant anticancer properties. For instance, compounds with similar structural features have demonstrated inhibitory effects on cancer cell proliferation and migration. A notable study highlighted the effectiveness of pyrazole derivatives in inducing apoptosis in cancer cell lines through the modulation of apoptotic pathways .

Antimicrobial Properties

The presence of dioxaborolane in the structure may enhance the antimicrobial activity of the compound. Research has indicated that boron-containing compounds can exhibit antibacterial and antifungal properties. In vitro tests have shown that certain dioxaborolane derivatives can inhibit the growth of various bacterial strains .

Anti-inflammatory Effects

Compounds similar to this compound have been investigated for their anti-inflammatory effects. Studies suggest that these compounds can reduce inflammation markers in animal models, indicating potential therapeutic applications in inflammatory diseases .

Case Studies and Experimental Findings

Several case studies provide insights into the biological activities of similar compounds:

  • Anticancer Study :
    • Objective : To evaluate the anticancer potential of pyrazole derivatives.
    • Methodology : A series of pyrazole compounds were synthesized and tested against various cancer cell lines.
    • Results : Compounds exhibited IC50 values in the low micromolar range against breast and prostate cancer cells.
    • : The study supports further investigation into pyrazole-based compounds for cancer therapy .
  • Antimicrobial Activity Assessment :
    • Objective : To assess the antimicrobial efficacy of boron-containing compounds.
    • Methodology : Disk diffusion method was utilized to test against Gram-positive and Gram-negative bacteria.
    • Results : Significant inhibition zones were observed for several tested strains.
    • : The dioxaborolane structure enhances antimicrobial activity, suggesting its potential as a lead compound in drug development .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureObserved EffectReference
AnticancerPyrazole derivativesInduced apoptosis in cancer cells
AntimicrobialDioxaborolane derivativesInhibition of bacterial growth
Anti-inflammatoryPyrazole derivativesReduced inflammation markers

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